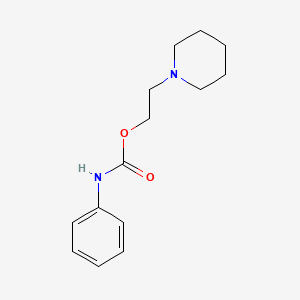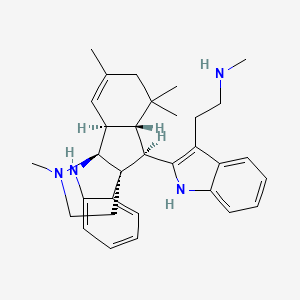
2-piperidin-1-ylethyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-1-ylethyl N-phenylcarbamate is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.365 g/mol . This compound is known for its unique structure, which includes a phenyl group, a carbamic acid ester, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 2-piperidin-1-ylethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-piperidin-1-yl-ethanol under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. These methods often include additional steps for purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
2-piperidin-1-ylethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include phenyl-carbamic acid derivatives and piperidine ring oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the ester and piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The reaction conditions for these transformations vary depending on the desired product and the specific reagents used .
Applications De Recherche Scientifique
2-piperidin-1-ylethyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperidine moiety.
Mécanisme D'action
The mechanism of action of 2-piperidin-1-ylethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in various biological effects .
Comparaison Avec Des Composés Similaires
2-piperidin-1-ylethyl N-phenylcarbamate can be compared to other similar compounds, such as:
Phenyl-carbamic acid 2-pyrrolidin-1-yl-ethyl ester: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring. It exhibits different chemical reactivity and biological activity.
Phenyl-carbamic acid 2-dimethylamino-1-methyl-ethyl ester:
This compound hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility of the phenyl-carbamic acid ester family.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl N-phenylcarbamate |
InChI |
InChI=1S/C14H20N2O2/c17-14(15-13-7-3-1-4-8-13)18-12-11-16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17) |
Clé InChI |
WSYSHLQCHIOWNM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOC(=O)NC2=CC=CC=C2 |
Synonymes |
2-piperidinoethyl phenylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















